molecular formula C9H9N3O2 B13964855 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone CAS No. 147849-83-0

4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone

Cat. No.: B13964855
CAS No.: 147849-83-0
M. Wt: 191.19 g/mol
InChI Key: QJMODIMTNJEKQS-UHFFFAOYSA-N
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Description

4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains both pyridazinone and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a pyridine-containing aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone
  • 4,5-Dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone
  • 4,5-Dihydro-4-hydroxy-3(2H)-pyridazinone

Uniqueness

4,5-Dihydro-4-hydroxy-6-(4-pyridinyl)-3(2H)-pyridazinone is unique due to the presence of both hydroxyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

147849-83-0

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-hydroxy-3-pyridin-4-yl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C9H9N3O2/c13-8-5-7(11-12-9(8)14)6-1-3-10-4-2-6/h1-4,8,13H,5H2,(H,12,14)

InChI Key

QJMODIMTNJEKQS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=NC=C2)O

Origin of Product

United States

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